molecular formula C9H8BrClN2 B13946126 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine

5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13946126
M. Wt: 259.53 g/mol
InChI Key: NLRSBSJJURQLBR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolopyridine derivative with a bicyclic aromatic core. Its structure features:

  • Bromo at position 5: Enhances electrophilic substitution reactivity and influences electronic properties.
  • Ethyl at position 3: Introduces lipophilicity, improving membrane permeability compared to polar substituents.

The compound is synthesized via chlorination of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine using N-chlorosuccinimide (NCS), yielding 54% after purification . This stepwise functionalization highlights its versatility as an intermediate for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8BrClN2/c1-2-6-7-3-5(10)4-12-9(7)13-8(6)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

NLRSBSJJURQLBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=C(C=N2)Br)Cl

Origin of Product

United States

Preparation Methods

Direct Halogenation of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine

The most straightforward and documented preparation involves the selective chlorination of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine using N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction proceeds under mild conditions and affords the target compound with moderate yield after purification.

Step Reactants Conditions Yield (%) Notes
1 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine + NCS Typically room temperature, solvent not specified 54 Selective chlorination at position 2; purification required

This method leverages the electrophilic substitution reactivity enhanced by the bromine substituent at position 5 and the electron-donating ethyl group at position 3, which facilitates regioselective chlorination.

Stepwise Construction via Halogenated Pyridine Precursors

An alternative synthetic strategy involves:

  • Bromination of 2-chloro-3-ethylpyridine to introduce the bromine at position 5.
  • Subsequent cyclization to form the fused pyrrolo[2,3-b]pyridine ring system.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct chlorination of 5-bromo-3-ethyl-pyrrolo[2,3-b]pyridine N-chlorosuccinimide (NCS), room temp 54 Simple, selective chlorination Moderate yield, requires precursor
Stepwise halogenation and cyclization Bromination of 2-chloro-3-ethylpyridine, cyclization Not specified Allows modular synthesis Multi-step, potential side reactions
Nitrogen protection + cross-coupling Boc protection, Pd-catalyzed coupling Variable Enables further functionalization Requires additional steps
Oxidative bromination Hydrobromic acid, hydrogen peroxide, dichloromethane Up to 95.6% (related compound) High yield for brominated analogues Not directly for target compound

Summary Table of Key Synthetic Parameters

Parameter Details
Core scaffold Pyrrolo[2,3-b]pyridine
Key substituents Bromine (position 5), Chlorine (position 2), Ethyl (position 3)
Main chlorinating agent N-chlorosuccinimide (NCS)
Typical reaction solvent Not explicitly specified (commonly organic solvents)
Reaction temperature Room temperature
Typical yield ~54% after purification
Purification methods Chromatography or recrystallization
Alternative reagents Hydrobromic acid and hydrogen peroxide (for bromination of analogues)
Functional group protection Boc protection for nitrogen in cross-coupling

Final Remarks

The preparation of this compound is primarily achieved through selective halogenation of the corresponding 5-bromo-3-ethyl precursor using N-chlorosuccinimide. This method is well-established, providing a reliable route for obtaining the compound for further synthetic applications in medicinal chemistry and related fields. Opportunities remain for developing alternative synthetic strategies, including cyclization-based approaches and advanced cross-coupling techniques, to improve yields and enable structural diversification.

Chemical Reactions Analysis

5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Halogen Variations
  • 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (A698638): Differs in halogen placement (Cl at position 6 instead of 2), altering steric hindrance and electronic distribution. The 5-bromo-6-chloro analog may exhibit reduced reactivity in cross-coupling reactions due to proximity of halogens .
  • 5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Iodo at position 3 enhances susceptibility to Sonogashira or Suzuki-Miyaura couplings compared to ethyl, but the phenylsulfonyl group adds steric bulk .
Alkyl vs. Aryl/Amino Groups
  • However, the ethyl group in the target compound offers better metabolic stability .
  • N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a): A phenyl group at position 5 and nicotinamide at position 3 create a planar structure with high affinity for adenosine receptors. In contrast, the ethyl group in the target compound prioritizes lipophilicity over direct receptor interaction .

Biological Activity

5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula C9H8BrClN2C_9H_8BrClN_2 and a molecular weight of approximately 249.53 g/mol. Its structural characteristics include a pyrrole ring fused with a pyridine ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit promising antimicrobial properties. A study highlighted that pyrrole derivatives can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 to 12.5 µg/mL, which suggests a notable potency compared to standard antibiotics like ciprofloxacin (MIC of 2 µg/mL) .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic activity. In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of Mycobacterium tuberculosis. One derivative demonstrated an MIC of 5 µM against this pathogen, indicating strong potential as an antituberculosis agent .

The biological activity of this compound is thought to stem from its ability to interfere with essential cellular processes in microorganisms. The presence of halogen substituents (bromine and chlorine) may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake into bacterial cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the pyrrole ring significantly affect the biological activity. For instance:

Compound ModificationEffect on Activity
Addition of halogensIncreased potency against bacteria
Ethyl substitutionEnhanced lipophilicity and solubility

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrrole derivatives, including this compound, against various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .

Case Study 2: Antituberculosis Activity
In another investigation focusing on tuberculosis, derivatives were tested for their ability to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis. The results showed that certain modifications led to compounds with MIC values as low as 5 µM, indicating effective inhibition .

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